N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form 3-(6-bromo-1H-indol-1-yl)propanoyl chloride.
Coupling with Glycylglycine: The final step involves coupling the acylated product with glycylglycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-bromoindole: A precursor in the synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine.
Uniqueness
This compound is unique due to its combination of an indole moiety with a bromine atom and a glycylglycine dipeptide. This unique structure imparts specific biological activities and potential therapeutic applications that are distinct from other indole derivatives .
Properties
Molecular Formula |
C15H16BrN3O4 |
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Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WGWIAPGWRJOAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
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